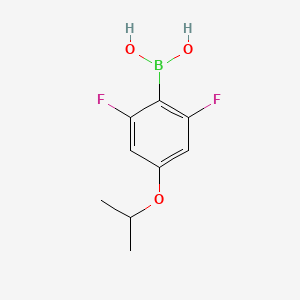

Acide 2,6-difluoro-4-isopropoxyphénylboronique

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of 2,6-Difluoro-4-isopropoxyphenylboronic acid is C9H11BF2O3 . The InChI code is 1S/C9H11BF2O3/c1-5(2)15-6-3-7(11)9(10(13)14)8(12)4-6/h3-5,13-14H,1-2H3 .Chemical Reactions Analysis

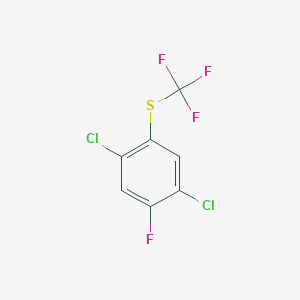

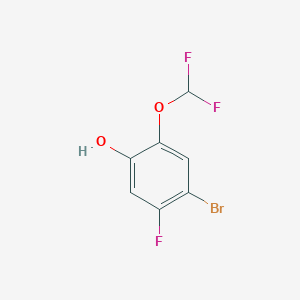

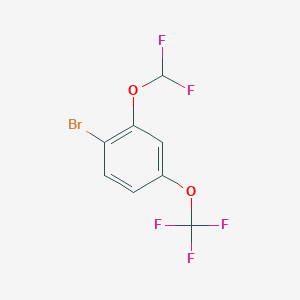

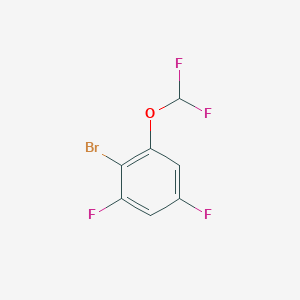

Boronic acids, including 2,6-Difluoro-4-isopropoxyphenylboronic acid, are often used in Suzuki–Miyaura coupling reactions . They can also be used as substrates in copper-catalyzed trifluoromethylthiolation .Physical and Chemical Properties Analysis

2,6-Difluoro-4-isopropoxyphenylboronic acid is a solid at room temperature . It has a molecular weight of 215.99 g/mol.Applications De Recherche Scientifique

- Importance: Ces réactions sont essentielles pour la construction de liaisons carbone-carbone, permettant la synthèse de molécules organiques complexes. Les chercheurs utilisent cet acide boronique comme élément constitutif pour créer des structures chimiques diverses .

- Importance: Ces oligophényles trouvent des applications dans les semi-conducteurs organiques, tels que les diodes électroluminescentes organiques (OLED) et les transistors à effet de champ (FET). La substitution en fluor unique améliore les propriétés électroniques .

- Importance: Les agonistes du TGR5 (récepteur 5 couplé aux protéines G de Takeda) ont des applications thérapeutiques potentielles, notamment les troubles métaboliques et les maladies gastro-intestinales .

- Importance: La trifluorométhylthiolation introduit des groupes trifluorométhylthio dans les molécules organiques, élargissant la boîte à outils de la découverte de médicaments et de la synthèse de matériaux .

- Importance: Les agents antithrombotiques empêchent la formation de caillots sanguins et sont essentiels pour la prise en charge des maladies cardiovasculaires .

Réactions de couplage Suzuki–Miyaura

Semi-conducteurs organiques

Agonistes du TGR5

Trifluorométhylthiolation catalysée au cuivre

Agents antithrombotiques

Réactions de couplage croisé

En résumé, ce composé polyvalent trouve des applications dans divers domaines, de l'électronique organique au développement de médicaments. Sa substitution en fluor unique et sa fonctionnalité d'acide boronique en font un outil précieux pour les chercheurs de toutes disciplines . Si vous avez besoin de plus de détails ou d'applications supplémentaires, n'hésitez pas à demander ! 😊

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2,6-Difluoro-4-isopropoxyphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The 2,6-Difluoro-4-isopropoxyphenylboronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This occurs after the oxidative addition phase where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 2,6-Difluoro-4-isopropoxyphenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s worth noting that the compound is used in the suzuki–miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This suggests that the compound may have good bioavailability.

Result of Action

The result of the action of 2,6-Difluoro-4-isopropoxyphenylboronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of various organic compounds .

Propriétés

IUPAC Name |

(2,6-difluoro-4-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF2O3/c1-5(2)15-6-3-7(11)9(10(13)14)8(12)4-6/h3-5,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCDNEJEXMOLHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)OC(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801200966 | |

| Record name | Boronic acid, B-[2,6-difluoro-4-(1-methylethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801200966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096337-66-3 | |

| Record name | Boronic acid, B-[2,6-difluoro-4-(1-methylethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096337-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2,6-difluoro-4-(1-methylethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801200966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

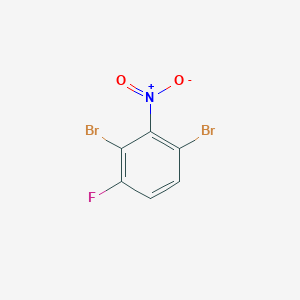

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

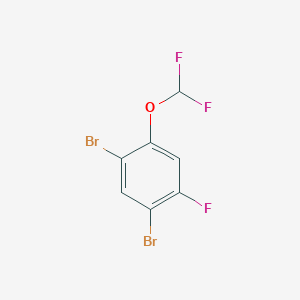

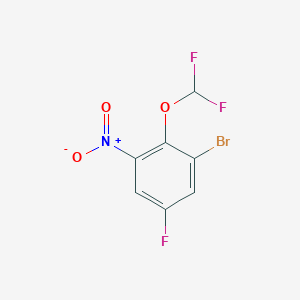

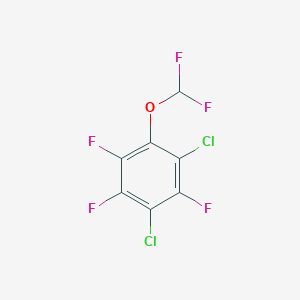

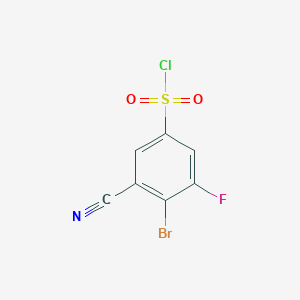

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.